tert-butyl (2S,5S)-2-ethyl-5-methylpiperazine-1-carboxylate
Description
Tert-butyl (2S,5S)-2-ethyl-5-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl (2S,5S)-2-ethyl-5-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-10-7-13-9(2)8-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10-/m0/s1 |
InChI Key |
PDQANZVZHPLKDA-UWVGGRQHSA-N |
Isomeric SMILES |
CC[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CCC1CNC(CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5S)-2-ethyl-5-methylpiperazine-1-carboxylate typically involves the reaction of 2-ethyl-5-methylpiperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction control, higher efficiency, and scalability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,5S)-2-ethyl-5-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Tert-butyl (2S,5S)-2-ethyl-5-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S,5S)-2-ethyl-5-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The piperazine ring can interact with various biological pathways, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,5S)-2-ethyl-5-methylpiperazine-1-carboxylate: Unique due to its specific stereochemistry and tert-butyl group.
Tert-butyl (2R,5R)-2-ethyl-5-methylpiperazine-1-carboxylate: Similar structure but different stereochemistry.
Tert-butyl (2S,5S)-2-methyl-5-ethylpiperazine-1-carboxylate: Similar structure but different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
